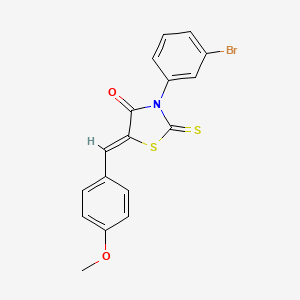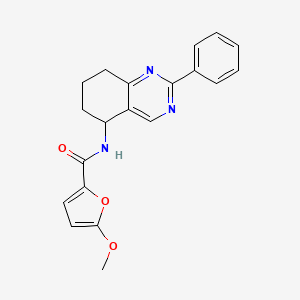
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-(2-pyridinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-(2-pyridinylmethyl)propanamide is a chemical compound also known as TAK-659. It is a kinase inhibitor that has been extensively studied for its potential in treating various types of cancers and autoimmune diseases.
作用機序
TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes. These enzymes play a crucial role in the activation and proliferation of immune cells. By inhibiting these enzymes, TAK-659 can suppress the activity of immune cells that contribute to autoimmune diseases. TAK-659 also inhibits the activity of kinases involved in the growth and survival of cancer cells, thereby preventing their proliferation.
Biochemical and Physiological Effects:
TAK-659 has been found to have a potent inhibitory effect on BTK and ITK enzymes. This leads to a decrease in the activity of immune cells that contribute to autoimmune diseases. TAK-659 has also been shown to inhibit the activity of kinases involved in the growth and survival of cancer cells, leading to their death. In addition, TAK-659 has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the major advantages of TAK-659 is its selectivity for BTK and ITK enzymes, which reduces the risk of off-target effects. TAK-659 also has a favorable pharmacokinetic profile, making it suitable for oral administration. However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, TAK-659 is a potent inhibitor of BTK and ITK enzymes, which may lead to immunosuppression and an increased risk of infections.
将来の方向性
For TAK-659 research include optimizing its pharmacokinetic profile, identifying biomarkers for patient selection, and developing combination therapies to enhance its therapeutic efficacy. TAK-659 may also have potential applications in other diseases such as inflammatory bowel disease and multiple sclerosis.
合成法
The synthesis of TAK-659 involves the reaction between 3-(2-chlorophenyl)-3-(3-hydroxyphenyl)propanoic acid and 2-(pyridin-2-ylmethyl)amine in the presence of a coupling reagent. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone at a temperature of around 80°C. The resulting product is then purified using column chromatography to obtain TAK-659 in its pure form.
科学的研究の応用
TAK-659 has been extensively studied for its potential in treating various types of cancers and autoimmune diseases. It has been shown to inhibit the proliferation of cancer cells by targeting specific kinases involved in cell growth and survival. TAK-659 has also been found to be effective in suppressing the activity of immune cells that contribute to autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-20-10-2-1-9-18(20)19(15-6-5-8-17(25)12-15)13-21(26)24-14-16-7-3-4-11-23-16/h1-12,19,25H,13-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSDMPKRCSWDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)NCC2=CC=CC=N2)C3=CC(=CC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-(2-pyridinylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972095.png)
![2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride](/img/structure/B5972097.png)
![N-(2-methoxyethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5972103.png)
![4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol](/img/structure/B5972108.png)


![7-cycloheptyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972131.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5972147.png)
![ethyl 2-[2-({[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B5972155.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)

![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)
![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)
